molecular formula C17H25N3O2S B2715302 2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097923-73-2

2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2715302
CAS No.: 2097923-73-2
M. Wt: 335.47
InChI Key: OTRAEIBDHJLFFZ-UHFFFAOYSA-N
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Description

2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a synthetic compound characterized by a complex structure involving several functional groups. This compound has shown potential in various chemical and pharmaceutical applications, driven by its unique reactive properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one typically involves multiple steps:

  • Starting with the construction of the pyrrolidinyl ether moiety from 2,6-dimethylpyrimidine and an appropriate alkylating agent.

  • Coupling this intermediate with 2-(Cyclopentylsulfanyl)ethanone via a nucleophilic substitution reaction.

  • Optimizing reaction conditions including temperature, solvents, and pH to ensure high yield and purity.

Industrial Production Methods: Scaling up the production involves similar synthetic pathways, with additional focus on process optimization for cost-efficiency and environmental sustainability. Key factors include:

  • Use of continuous flow reactors to enhance reaction efficiency.

  • Implementation of green chemistry principles to minimize waste.

  • Purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one undergoes a variety of reactions:

  • Oxidation: Can be oxidized using reagents like hydrogen peroxide or KMnO₄.

  • Reduction: Reduction with hydride donors such as NaBH₄.

  • Substitution: Nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

  • Oxidizing agents: KMnO₄, H₂O₂.

  • Reducing agents: NaBH₄, LiAlH₄.

  • Nucleophiles: Alkyl halides, amines.

  • Reaction conditions: Solvents like ethanol, temperature control (0-100°C), inert atmosphere (e.g., nitrogen).

Major Products Formed:

  • Oxidation can yield sulfoxides or sulfones.

  • Reduction produces the corresponding alcohols.

  • Substitution results in various functionalized derivatives.

Scientific Research Applications

2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one has broad applications:

  • Chemistry: As an intermediate in organic synthesis.

  • Biology: Potential for enzyme inhibition studies.

  • Medicine: Researching its efficacy in targeting specific biological pathways.

  • Industry: Used in the development of advanced materials and agrochemicals.

Mechanism of Action

Comparison: Compared to similar compounds, 2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one stands out due to:

  • Uniqueness: Its particular substitution pattern and resultant bioactivity.

  • Similar Compounds: Other pyrrolidinyl ether derivatives and cyclopentylsulfanyl compounds.

Comparison with Similar Compounds

  • 1-(Cyclopentylthio)-3-(4-pyrrolidinyl)pyrrolidine

  • 2-(Cyclopentylsulfanyl)-1-pyrrolidin-1-ylethanone

  • 3-(2,6-Dimethylpyrimidin-4-yloxy)pyrrolidin-1-yl-propane

And there you have it! An in-depth dive into the world of 2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-12-9-16(19-13(2)18-12)22-14-7-8-20(10-14)17(21)11-23-15-5-3-4-6-15/h9,14-15H,3-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRAEIBDHJLFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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